molecular formula C9H15Cl B14431705 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene CAS No. 76380-57-9

1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene

Cat. No.: B14431705
CAS No.: 76380-57-9
M. Wt: 158.67 g/mol
InChI Key: IUOZBCBVPJAMLI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a chloromethyl group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene typically involves the chloromethylation of 3,3-dimethylcyclohexene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield by facilitating the transfer of reactants between different phases.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.

    Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those requiring specific structural motifs.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    1-Chloromethylbenzene: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    3,3-Dimethylcyclohexene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    1,1-Bis(chloromethyl)ethylene: Contains two chloromethyl groups, leading to different reactivity and applications.

Uniqueness: 1-(Chloromethyl)-3,3-dimethylcyclohex-1-ene is unique due to its combination of a cyclohexene ring with a chloromethyl group and two methyl groups. This structure provides a balance of reactivity and stability, making it versatile for various chemical transformations and applications.

Properties

CAS No.

76380-57-9

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

1-(chloromethyl)-3,3-dimethylcyclohexene

InChI

InChI=1S/C9H15Cl/c1-9(2)5-3-4-8(6-9)7-10/h6H,3-5,7H2,1-2H3

InChI Key

IUOZBCBVPJAMLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C1)CCl)C

Origin of Product

United States

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